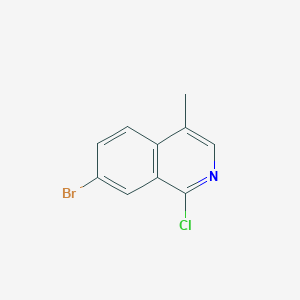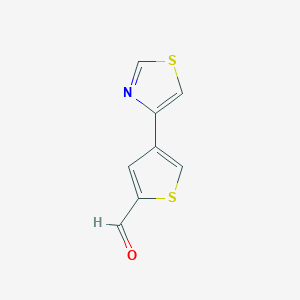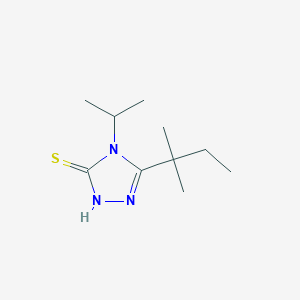
(3-Chloro-4-nitro-phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-nitro-phenyl)hydrazine is an organic compound with the molecular formula C6H6ClN3O2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chlorine atom at the 3-position and a nitro group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-nitro-phenyl)hydrazine typically involves the reaction of 3-chloro-4-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-4-nitro-phenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones or azines.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), elevated temperatures.
Condensation: Carbonyl compounds (aldehydes, ketones), acidic or basic catalysts, solvents like ethanol or methanol.
Major Products Formed
Reduction: 3-Chloro-4-amino-phenylhydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Condensation: Hydrazones or azines, depending on the carbonyl compound.
Applications De Recherche Scientifique
(3-Chloro-4-nitro-phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-Chloro-4-nitro-phenyl)hydrazine involves its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-nitroaniline: Similar structure but lacks the hydrazine moiety.
4-Chlorophenylhydrazine: Similar structure but lacks the nitro group.
4-Nitrophenylhydrazine: Similar structure but lacks the chlorine atom.
Uniqueness
(3-Chloro-4-nitro-phenyl)hydrazine is unique due to the presence of both the chlorine and nitro substituents on the phenyl ring, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C6H6ClN3O2 |
|---|---|
Poids moléculaire |
187.58 g/mol |
Nom IUPAC |
(3-chloro-4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-3-4(9-8)1-2-6(5)10(11)12/h1-3,9H,8H2 |
Clé InChI |
JKJSMRINEPDWGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NN)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine](/img/structure/B13186983.png)

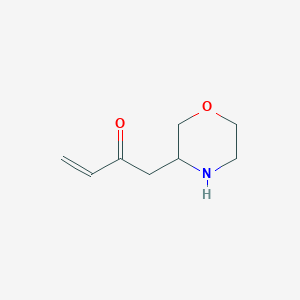
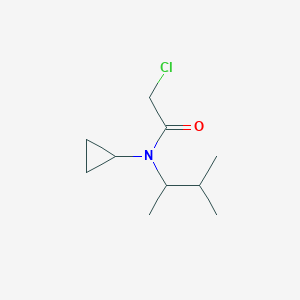
![3-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B13187003.png)

![{6-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13187019.png)

